Butoxy(dimethyl)alumane
Description
Butoxy(dimethyl)alumane (chemical formula: C₆H₁₅AlO) is an organoaluminum compound featuring a dimethylaluminum core bonded to a butoxy group (OCH₂CH₂CH₂CH₃). This compound belongs to a class of alkylaluminum alkoxides, which are widely utilized in catalysis, polymer synthesis, and materials science due to their tunable Lewis acidity and stability. The butoxy group imparts steric bulk and influences solubility in organic solvents, making it suitable for applications requiring controlled reactivity .
Properties
CAS No. |
1730-72-9 |
|---|---|
Molecular Formula |
C6H15AlO |
Molecular Weight |
130.16 g/mol |
IUPAC Name |
butoxy(dimethyl)alumane |
InChI |
InChI=1S/C4H9O.2CH3.Al/c1-2-3-4-5;;;/h2-4H2,1H3;2*1H3;/q-1;;;+1 |
InChI Key |
FZDXUOSYZYROKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Al](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Butoxy(dimethyl)alumane typically involves the reaction of aluminum alkyls with alcohols. One common method is the reaction of trimethylaluminum with butanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The general reaction can be represented as follows:
Al(CH3)3+C4H9OH→C4H9Al(CH3)2+CH4
Industrial Production Methods
Industrial production of Butoxy(dimethyl)alumane involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of specialized reactors and purification techniques ensures the production of high-purity Butoxy(dimethyl)alumane suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butoxy(dimethyl)alumane undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides.
Reduction: Can reduce other compounds due to the presence of aluminum.
Substitution: Participates in substitution reactions where the butoxy or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride.
Substitution: Requires specific reagents depending on the desired substitution, such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Scientific Research Applications
Butoxy(dimethyl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and ability to modify surfaces.
Mechanism of Action
The mechanism of action of Butoxy(dimethyl)alumane involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. The aluminum center can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. This compound can also act as a Lewis acid, accepting electron pairs from other molecules and promoting catalytic reactions.
Comparison with Similar Compounds
Comparison with Ethoxy(diethyl)alumane
Ethoxy(diethyl)alumane (CAS 1586-92-1, C₅H₁₃AlO) shares structural similarities with Butoxy(dimethyl)alumane but differs in substituents:
- Substituent Effects : The ethoxy (OC₂H₅) and diethyl (Al(C₂H₅)₂) groups reduce steric hindrance compared to Butoxy(dimethyl)alumane’s bulkier butoxy group. This results in higher Lewis acidity and reactivity for ethoxy(diethyl)alumane in catalytic applications.
- Physical Properties: Ethoxy(diethyl)alumane has a molecular weight of 116.15 g/mol and a density of 0.902 g/cm³, while Butoxy(dimethyl)alumane (C₆H₁₅AlO) has a higher molecular weight (~130 g/mol) due to the longer butoxy chain. The increased chain length likely lowers volatility and enhances solubility in nonpolar solvents.
- Applications : Ethoxy(diethyl)alumane is employed in polymer chemistry and as a precursor for aluminum-containing materials, whereas Butoxy(dimethyl)alumane’s steric bulk may favor applications requiring slower reaction kinetics, such as controlled polymerizations .
Comparison with Chloro(dimethyl)alumane
Chloro(dimethyl)alumane (Al(CH₃)₂Cl) exemplifies a more reactive organoaluminum compound due to the electronegative chlorine substituent:
- Reactivity : The chloro group enhances Lewis acidity, making chloro(dimethyl)alumane a stronger catalyst in Friedel-Crafts alkylations and Ziegler-Natta polymerizations. In contrast, Butoxy(dimethyl)alumane’s alkoxy group stabilizes the aluminum center, reducing its reactivity but improving air and moisture stability.
- Physical Properties : Chloro(dimethyl)alumane has a lower molecular weight (~92.45 g/mol) and higher density compared to Butoxy(dimethyl)alumane. The absence of an oxygen atom in its structure reduces polarity, affecting solubility profiles.
Comparative Data Table
| Property | Butoxy(dimethyl)alumane | Ethoxy(diethyl)alumane | Chloro(dimethyl)alumane |
|---|---|---|---|
| Molecular Formula | C₆H₁₅AlO | C₅H₁₃AlO | C₂H₆AlCl |
| Molecular Weight (g/mol) | ~130 | 116.15 | 92.45 |
| Density (g/cm³) | Not reported | 0.902 | Not reported |
| Key Substituent | Butoxy (OCH₂CH₂CH₂CH₃) | Ethoxy (OC₂H₅) | Chloro (Cl) |
| Reactivity | Moderate (stabilized) | High | Very high |
| Applications | Controlled catalysis, materials synthesis | Polymer chemistry, precursors | High-speed catalysis, initiators |
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